molecular formula C8H9ClN2O2 B1432055 Ethyl 6-amino-3-chloropyridine-2-carboxylate CAS No. 1445322-60-0

Ethyl 6-amino-3-chloropyridine-2-carboxylate

Cat. No.: B1432055
CAS No.: 1445322-60-0
M. Wt: 200.62 g/mol
InChI Key: KHRUQEGBTCKPMF-UHFFFAOYSA-N
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Description

Ethyl 6-amino-3-chloropyridine-2-carboxylate is a chemical compound with the molecular formula C8H9ClN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-amino-3-chloropyridine-2-carboxylate typically involves the chlorination of pyridine derivatives followed by esterification and amination reactions. One common method includes the reaction of 6-chloronicotinic acid with ethanol in the presence of a catalyst to form ethyl 6-chloronicotinate. This intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-3-chloropyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens, nucleophiles, and electrophiles. Conditions often involve solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper.

    Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride are used under controlled temperature and pH conditions.

    Esterification and Hydrolysis: Acidic or basic conditions are employed, with reagents like sulfuric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups such as hydroxyl, alkyl, or aryl groups .

Scientific Research Applications

Ethyl 6-amino-3-chloropyridine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-amino-3-chloropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro groups on the pyridine ring can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-chloropyridine-3-carboxylate: Similar in structure but with a methyl ester group instead of an ethyl ester group.

    6-Aminonicotinic Acid: Lacks the chloro group and has a carboxylic acid group instead of an ester.

    Ethyl 3-amino-6-chloropyridine-2-carboxylate: Similar but with different positions of the amino and chloro groups.

Uniqueness

Ethyl 6-amino-3-chloropyridine-2-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

Ethyl 6-amino-3-chloropyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group, a chloro substituent, and an ethyl ester functional group attached to a pyridine ring. This unique arrangement of functional groups contributes to its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The amino and chloro groups can form hydrogen bonds with enzymes, potentially inhibiting their activity. This is particularly relevant in pathways involving cancer cell proliferation.
  • Antimicrobial Activity : The compound has shown potential against various microbial strains, indicating its role as an antimicrobial agent.
  • Anti-inflammatory Properties : Similar pyridine derivatives have been documented to inhibit inflammatory mediators like COX-2, suggesting that this compound may exhibit similar effects.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its efficacy against several cancer cell lines:

Cell Line Type of Cancer IC50 (µM)
MDA-MB-231Triple-negative breast cancer15
A549Non-small cell lung cancer18
HEPG2Hepatocellular carcinoma20

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics .

Antimicrobial Activity

This compound has shown effective antimicrobial properties against various pathogens. A study reported the following Minimum Inhibitory Concentrations (MIC) against selected bacterial strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Klebsiella pneumoniae12

These results highlight the compound's potential as an antimicrobial agent in treating infections caused by resistant strains .

Anti-inflammatory Effects

In studies involving inflammatory models, compounds similar to this compound demonstrated significant inhibition of COX-2 activity. Research showed that derivatives with similar structures had IC50 values comparable to established anti-inflammatory drugs like celecoxib, suggesting that this compound may also possess anti-inflammatory properties .

Case Studies and Research Findings

  • Study on Anticancer Activity : A recent investigation focused on the synthesis of pyridine derivatives, including this compound. The study found that the compound exhibited significant cytotoxic effects on glioblastoma cells when used alone or in combination with other chemotherapeutic agents .
  • Antimicrobial Efficacy Study : Another research effort evaluated the antimicrobial activity of various chloropyridine derivatives, including this compound. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, supporting its potential use in treating bacterial infections .

Properties

IUPAC Name

ethyl 6-amino-3-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRUQEGBTCKPMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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